molecular formula C12H7ClN2OS B12633172 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B12633172
M. Wt: 262.72 g/mol
InChI Key: LRLZQNOIMTYRMF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a chemical compound with a complex structure that includes a benzothiazole ring, a pyridine ring, and a chlorine atom

Properties

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

4-chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H7ClN2OS/c13-8-4-3-6-10-11(8)14-12(17-10)9-5-1-2-7-15(9)16/h1-7H

InChI Key

LRLZQNOIMTYRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C2=NC3=C(S2)C=CC=C3Cl)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate is then reacted with an appropriate amine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure. By inhibiting this enzyme, the compound can reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-oxidopyridin-1-ium-2-carbonitrile
  • 4-Chloro-2-cyanopyridine-1-oxide
  • 4-Chloro-1-oxy-pyridine-2-carbonitrile

Uniqueness

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific structure, which combines a benzothiazole ring with a pyridine ring and a chlorine atom.

Biological Activity

4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Its structure, which includes a benzothiazole core, is known for diverse biological effects, including anti-tumor and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

The chemical structure of 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can be represented as follows:

PropertyValue
Molecular FormulaC10H7ClN2OS
Molar Mass232.69 g/mol
DensityNot specified
Melting PointNot specified

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole. In vitro assays have demonstrated significant inhibition of cell proliferation in various cancer cell lines:

  • Cell Lines Tested :
    • A431 (human epidermoid carcinoma)
    • A549 (human non-small cell lung cancer)
    • H1299 (human lung cancer)
  • Methodology :
    • MTT Assay : Used to evaluate cell viability.
    • Flow Cytometry : Assessed apoptosis and cell cycle arrest.
    • Western Blot Analysis : Investigated protein expression levels related to apoptosis and cell signaling pathways.
  • Results :
    • The compound exhibited a dose-dependent reduction in cell viability across the tested cancer lines.
    • Significant induction of apoptosis was observed at concentrations as low as 2 μM.
    • The compound inhibited key signaling pathways (AKT and ERK) associated with cancer cell survival .

Anti-inflammatory Effects

In addition to its anticancer properties, 4-Chloro-2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has shown promising anti-inflammatory activity:

  • Inflammatory Markers Assessed :
    • IL-6 and TNF-α levels in RAW264.7 mouse macrophages.
  • Methodology :
    • ELISA : Employed to quantify cytokine levels post-treatment with the compound.
  • Results :
    • The compound significantly reduced the expression levels of IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have been conducted to further explore the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • A study synthesized a series of benzothiazole derivatives and evaluated their effects on A431 and A549 cells. The lead compound showed a marked decrease in proliferation and migration rates compared to controls .
  • Mechanistic Insights :
    • Research indicated that the compound's ability to inhibit AKT and ERK pathways could serve as a dual mechanism for both anticancer and anti-inflammatory effects, positioning it as a potential candidate for therapeutic development .

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